(1R,2R)-N-methyl-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride
Description
(1R,2R)-N-methyl-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride is a chiral cyclopentane derivative featuring a pyrazole ring and an N-methylamine group. Its stereochemistry (1R,2R) distinguishes it from related diastereomers and structural analogues. The compound’s molecular formula is C₈H₁₄ClN₃, with a molecular weight of 187.7 g/mol (based on similar compounds in and ). The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
(1R,2R)-N-methyl-2-pyrazol-1-ylcyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.ClH/c1-10-8-4-2-5-9(8)12-7-3-6-11-12;/h3,6-10H,2,4-5H2,1H3;1H/t8-,9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTIHJVPMASFIU-VTLYIQCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC1N2C=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCC[C@H]1N2C=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
(1R,2R)-N-methyl-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the pyrazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole nitrogen or the cyclopentane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Pyrazole-1-oxide derivatives.
Reduction Products: Reduced pyrazole derivatives or cyclopentane derivatives.
Substitution Products: Substituted pyrazole or cyclopentane derivatives.
Scientific Research Applications
Pharmacological Properties
Research indicates that (1R,2R)-N-methyl-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride may exhibit a range of biological activities. Key areas of interest include:
- Anti-inflammatory Effects : Similar compounds have been studied for their ability to modulate inflammatory responses. The inhibition of enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA) has been identified as a promising target for managing inflammation in conditions like rheumatoid arthritis and osteoarthritis .
- Neuromodulatory Effects : Due to its structural characteristics, this compound may influence neurotransmitter systems, potentially offering therapeutic avenues in treating mood disorders or neurodegenerative diseases.
Synthesis Methodologies
The synthesis of this compound typically involves several key steps:
- Formation of the Cyclopentane Core : Initial reactions focus on constructing the cyclopentane framework, which can involve cyclization techniques.
- Introduction of the Pyrazole Moiety : The pyrazole group is integrated through specific condensation reactions with appropriate precursors.
- Methylation : The N-methyl group is introduced via methylation methods that enhance the compound's pharmacological properties.
- Hydrochloride Salt Formation : The final product is often converted into its hydrochloride salt to improve solubility and stability for biological testing.
Comparative Studies
A comparative analysis of this compound with similar compounds reveals its unique pharmacological profile. Here is a summary table comparing structural characteristics and notable biological activities:
| Compound Name | Structure Characteristics | Notable Biological Activity |
|---|---|---|
| (5-Methylpyrazolyl)cyclohexanamine | Contains a cyclohexane ring | Potential anti-inflammatory effects |
| 4-Pyrazolylpiperidine | Features a piperidine ring | Antidepressant properties |
| 3-Pyrazolylisobutylamine | Contains branched alkyl groups | Anticancer activity |
| (3R)-3-amino-N-methylpyrrolidine | Pyrrolidine structure with amino group | Neuromodulatory effects |
The distinct combination of the cyclopentane structure with the pyrazole moiety in this compound may provide unique therapeutic applications not found in these structurally similar compounds .
Case Studies and Research Findings
Recent studies have highlighted the potential of compounds with similar structures as NAAA inhibitors, which can significantly modulate inflammatory pathways by preserving endogenous palmitoylethanolamide levels . These findings suggest that this compound could be explored further as a candidate for developing anti-inflammatory drugs.
In addition to its anti-inflammatory potential, ongoing research into the compound's interaction with various biological targets will be crucial for predicting its pharmacological profile and safety . Understanding these interactions will pave the way for optimized therapeutic applications.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogues, focusing on stereochemistry, substituents, synthetic yields, and physicochemical properties.
Stereochemical Variants
- rac-(1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-amine hydrochloride (): Molecular Formula: C₇H₁₁ClN₃ (vs. C₈H₁₄ClN₃ for the target compound). Purity: ≥95%, comparable to the target compound.
Substituent Modifications
- rac-(1R,2S)-2-(4-Iodo-1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride ():
- (1R,2S)-2-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride ():
Physicochemical Properties
Key Structural and Functional Insights
Stereochemistry : The (1R,2R) configuration likely optimizes interactions with chiral receptors, as seen in other cyclopentane-based therapeutics.
N-Methyl Group : Enhances metabolic stability by reducing oxidative deamination compared to primary amines.
Pyrazole Role : The unsubstituted pyrazole balances electronic properties (e.g., hydrogen bonding) and steric bulk, unlike trifluoromethyl-substituted analogues, which may overly increase hydrophobicity.
Biological Activity
(1R,2R)-N-methyl-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride, with the CAS number 1821793-03-6, is a chiral organic compound characterized by a cyclopentane ring substituted with a pyrazole moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
- Molecular Formula : C9H16ClN3
- Molecular Weight : 201.7 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the pyrazole ring allows it to mimic natural substrates, potentially inhibiting enzyme activity or modulating receptor functions. The structural rigidity provided by the cyclopentane ring enhances binding affinity and specificity towards these targets .
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological effects, including:
- Antidepressant Activity : Studies suggest that compounds with similar structures can influence serotonin and norepinephrine levels, which are crucial in mood regulation.
- Neuroprotective Effects : Preliminary data indicate potential neuroprotective properties, possibly through modulation of neurotransmitter systems .
Case Studies
A notable study explored the compound's effects on neuronal cultures. It demonstrated that this compound could enhance neurite outgrowth in cortical neurons from fetal rats, suggesting its potential role in neuroregeneration .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| (1R,2R)-2-(1H-imidazol-1-yl)cyclopentan-1-amine hydrochloride | Imidazole Structure | Antimicrobial properties |
| (1R,2R)-2-(1H-triazol-1-yl)cyclopentan-1-amine hydrochloride | Triazole Structure | Antifungal activity |
This table highlights how variations in the heterocyclic moieties can lead to different biological activities.
Research Findings
Research conducted on similar compounds has shown varying degrees of cytotoxicity and effectiveness against different cell lines. For example:
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the pyrazole moiety into cyclopentane-based amine systems?
- Methodological Answer : The pyrazole group can be introduced via nucleophilic substitution or coupling reactions. For example, pyrazole derivatives are often synthesized using EDCI hydrochloride as a coupling agent in anhydrous DMF, followed by purification via column chromatography . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like aza-Michael adducts, as observed in analogous cyclopropane syntheses .
Q. Which spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to distinguish axial vs. equatorial protons in the cyclopentane ring and confirm N-methylation.
- Chiral HPLC : Essential for verifying enantiomeric purity, especially for (1R,2R) configurations, as demonstrated in cyclopropane analogs .
- Mass Spectrometry : Validate molecular weight and fragmentation patterns to rule out byproducts .
Q. How can researchers optimize reaction yields during the hydrochlorination step?
- Methodological Answer : Use stoichiometric HCl in anhydrous ethanol under nitrogen to prevent oxidation. Monitor pH to ensure complete salt formation, as described for structurally related amine hydrochlorides . Post-synthesis, recrystallization from acetonitrile can improve purity .
Advanced Research Questions
Q. What computational methods can predict the compound’s conformational stability and its implications for biological activity?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the cyclopentane ring’s puckering and pyrazole ring orientation. For example, studies on cyclopropane derivatives used B3LYP/6-31G(d) basis sets to correlate steric strain with reactivity . Molecular docking simulations may further predict interactions with biological targets (e.g., enzymes with pyrazole-binding pockets) .
Q. How do electronic effects of the pyrazole substituent influence the compound’s solubility and bioavailability?
- Methodological Answer :
- Solubility : Pyrazole’s electron-withdrawing nature reduces logP values. Adjust counterions (e.g., HCl vs. trifluoroacetate) or introduce hydrophilic groups (e.g., hydroxyls) to enhance aqueous solubility, as seen in quinazoline derivatives .
- Bioavailability : Metabolic stability can be assessed via in vitro cytochrome P450 assays. Pyrazole-containing analogs show varied half-lives depending on substituent positions .
Q. How can researchers resolve contradictions in biological assay data (e.g., inconsistent IC50 values) for this compound?
- Methodological Answer :
- Assay Replication : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target binding.
- Impurity Analysis : LC-MS can detect trace byproducts (e.g., stereoisomers) that may skew results, as observed in benzimidazole studies .
- Buffer Optimization : Adjust ionic strength or pH to mimic physiological conditions, reducing false negatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
